(4-Ethoxyoxan-4-yl)methanamine
Overview
Description
“(4-Ethoxyoxan-4-yl)methanamine” is a chemical compound with the formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is offered by various chemical suppliers .
Molecular Structure Analysis
The molecular formula of “(4-Ethoxyoxan-4-yl)methanamine” is C8H17NO2 . The InChI code is 1S/C8H17NO2/c1-2-11-8(7-9)3-5-10-6-4-8/h2-7,9H2,1H3 .Physical And Chemical Properties Analysis
“(4-Ethoxyoxan-4-yl)methanamine” is a liquid at room temperature . Other physical and chemical properties such as boiling point and storage conditions were not found in the search results.Scientific Research Applications
Antimicrobial Activities : A study designed and synthesized derivatives of methanamine, including compounds related to (4-Ethoxyoxan-4-yl)methanamine, demonstrating moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Inhibition of Cholesterol Synthesis : Research on NB-598, a compound structurally similar to (4-Ethoxyoxan-4-yl)methanamine, found it to be a potent inhibitor of squalene epoxidase, a key enzyme in cholesterol synthesis. This inhibition can potentially be applied in the management of cholesterol-related disorders (Horie et al., 1990).
Synthesis of Dicarboxylic Acid Amides and Diamides : Research involving the condensation of various nonaromatic amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate, derived from a compound similar to (4-Ethoxyoxan-4-yl)methanamine, resulted in the synthesis of N,N'-disubstituted oxamides and aryloxamides, indicating potential applications in organic chemistry and drug development (Aghekyan, Mkryan, Muradyan, & Tumajyan, 2018).
Antitumor Activity : A study on novel functionalized methanamines, structurally similar to (4-Ethoxyoxan-4-yl)methanamine, revealed in vitro antitumor activity against various human cancer cell lines, suggesting potential applications in cancer therapy (Károlyi et al., 2012).
Photocytotoxicity in Red Light : Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound related to (4-Ethoxyoxan-4-yl)methanamine, demonstrated unprecedented photocytotoxicity in red light to various cell lines, indicating potential applications in photodynamic therapy (Basu et al., 2014).
Anticonvulsant Agents : Schiff bases of methanamine compounds, similar to (4-Ethoxyoxan-4-yl)methanamine, were synthesized and screened for anticonvulsant activity. Several compounds exhibited seizures protection, highlighting potential applications in the treatment of convulsive disorders (Pandey & Srivastava, 2011).
Safety And Hazards
properties
IUPAC Name |
(4-ethoxyoxan-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-11-8(7-9)3-5-10-6-4-8/h2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQJXWPEWWQBAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCOCC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyoxan-4-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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